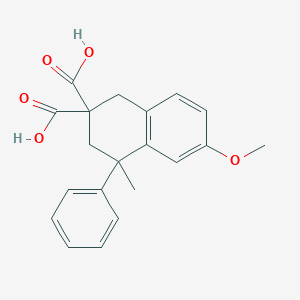
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a dihydronaphthalene core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid can be achieved through several synthetic pathways. One common method involves the acid-catalyzed dehydration of alcohol precursors using polyphosphoric acid at 25°C . Another approach utilizes acetic anhydride and polyphosphoric acid to achieve the desired product . These methods highlight the importance of reaction conditions, such as temperature and the choice of dehydrating agents, in the successful synthesis of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of organic synthesis and reaction optimization can be applied to scale up the production. Industrial synthesis would likely involve the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
科学的研究の応用
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound and its derivatives.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: This compound shares the methoxy and phenyl groups but differs in its core structure.
4-Methyl-2,6-dimethoxyphenol: Similar in having methoxy and methyl groups, but with a different aromatic core.
Uniqueness
6-Methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is unique due to its specific combination of functional groups and the dihydronaphthalene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
38280-05-6 |
|---|---|
分子式 |
C20H20O5 |
分子量 |
340.4 g/mol |
IUPAC名 |
6-methoxy-4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid |
InChI |
InChI=1S/C20H20O5/c1-19(14-6-4-3-5-7-14)12-20(17(21)22,18(23)24)11-13-8-9-15(25-2)10-16(13)19/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) |
InChIキー |
RPXCLUYQUIOGQP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC2=C1C=C(C=C2)OC)(C(=O)O)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















